N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19973132
InChI: InChI=1S/C7H11F2N3/c1-12-5-6(3-11-12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3
SMILES:
Molecular Formula: C7H11F2N3
Molecular Weight: 175.18 g/mol

N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC19973132

Molecular Formula: C7H11F2N3

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C7H11F2N3
Molecular Weight 175.18 g/mol
IUPAC Name 2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C7H11F2N3/c1-12-5-6(3-11-12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3
Standard InChI Key BGCKKGZGMPIEKE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNCC(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reflects its structure: a secondary amine with a 2,2-difluoroethyl group (-CH2CF2H) and a (1-methyl-1H-pyrazol-4-yl)methyl substituent. The pyrazole ring is substituted at the 1-position with a methyl group and at the 4-position with a methylene bridge linking it to the amine .

The molecular formula is C7H12F2N3, with a molecular weight of 176.19 g/mol.

PropertyValue
Molecular FormulaC7H12F2N3
Molecular Weight176.19 g/mol
IUPAC NameN-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
SMILESCN1C=C(C=N1)CNCC(F)F

Structural Features

The compound’s structure comprises:

  • A pyrazole ring with a methyl group at the 1-position, enhancing steric and electronic properties.

  • A methylene bridge (-CH2-) connecting the pyrazole’s 4-position to the amine nitrogen.

  • A 2,2-difluoroethyl group (-CH2CF2H), which introduces electronegativity and lipophilicity .

The fluorine atoms in the difluoroethyl group influence electron distribution, potentially improving binding to hydrophobic pockets in biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves reductive amination or nucleophilic substitution strategies. A common approach couples a pyrazole-containing aldehyde with 2,2-difluoroethylamine under reducing conditions.

Example Protocol:

  • Preparation of (1-Methyl-1H-pyrazol-4-yl)methanol:

    • 1-Methylpyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH4) in methanol.

  • Activation of Alcohol:

    • The alcohol is converted to a mesylate or tosylate for nucleophilic displacement.

  • Amine Coupling:

    • Reaction with 2,2-difluoroethylamine in the presence of a base (e.g., K2CO3) yields the target compound .

StepReagents/ConditionsYield
1NaBH4, MeOH, 0°C → RT85%
2MsCl, Et3N, DCM, 0°C78%
32,2-Difluoroethylamine, K2CO3, DMF, 80°C65%

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to optimize heat transfer and reduce reaction times. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Physical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

  • Melting Point: Estimated 98–102°C (analogous pyrazole derivatives).

  • LogP: Predicted 1.2 (indicating moderate lipophilicity) .

Stability

  • Thermal Stability: Stable up to 150°C under inert atmospheres.

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or basic conditions .

Applications in Medicinal Chemistry

Drug Design

The compound serves as a versatile building block for:

  • PROTACs: Bifunctional molecules degrading disease-related proteins .

  • Covalent Inhibitors: Electrophilic warheads targeting cysteine residues.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability and membrane permeability .

  • Pyrazole Methyl Group: Improves target selectivity by reducing off-target interactions.

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